molecular formula C24H33NO3 B11494037 3-{[(Adamantan-1-YL)methyl]carbamoyl}-3-[(3,5-dimethylphenyl)methyl]propanoic acid

3-{[(Adamantan-1-YL)methyl]carbamoyl}-3-[(3,5-dimethylphenyl)methyl]propanoic acid

Cat. No.: B11494037
M. Wt: 383.5 g/mol
InChI Key: WROMCWQFYQVXMT-UHFFFAOYSA-N
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Description

3-{[(Adamantan-1-YL)methyl]carbamoyl}-3-[(3,5-dimethylphenyl)methyl]propanoic acid is a complex organic compound known for its unique structural features and potential applications in various scientific fields. The compound consists of an adamantane moiety, a carbamoyl group, and a propanoic acid backbone, making it a subject of interest in organic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(Adamantan-1-YL)methyl]carbamoyl}-3-[(3,5-dimethylphenyl)methyl]propanoic acid typically involves multiple steps, starting with the preparation of the adamantane derivative. The adamantane moiety is often introduced through a Friedel-Crafts alkylation reaction, followed by the formation of the carbamoyl group via a reaction with an isocyanate. The final step involves the coupling of the adamantane-carbamoyl intermediate with the 3,5-dimethylphenylmethyl group under specific reaction conditions, such as the use of a strong base and an appropriate solvent.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-{[(Adamantan-1-YL)methyl]carbamoyl}-3-[(3,5-dimethylphenyl)methyl]propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbamoyl group to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often require reagents like nitric acid for nitration or bromine for halogenation.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

3-{[(Adamantan-1-YL)methyl]carbamoyl}-3-[(3,5-dimethylphenyl)methyl]propanoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 3-{[(Adamantan-1-YL)methyl]carbamoyl}-3-[(3,5-dimethylphenyl)methyl]propanoic acid involves its interaction with specific molecular targets and pathways. The adamantane moiety is known for its ability to enhance the stability and bioavailability of the compound. The carbamoyl group can interact with enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-{[(Adamantan-1-YL)methyl]carbamoyl}-4-phenylpentanoic acid
  • 3-{[(Adamantan-1-YL)methyl]carbamoyl}-3-phenylpropanoic acid

Uniqueness

3-{[(Adamantan-1-YL)methyl]carbamoyl}-3-[(3,5-dimethylphenyl)methyl]propanoic acid stands out due to the presence of the 3,5-dimethylphenyl group, which imparts unique chemical and biological properties

Properties

Molecular Formula

C24H33NO3

Molecular Weight

383.5 g/mol

IUPAC Name

4-(1-adamantylmethylamino)-3-[(3,5-dimethylphenyl)methyl]-4-oxobutanoic acid

InChI

InChI=1S/C24H33NO3/c1-15-3-16(2)5-17(4-15)9-21(10-22(26)27)23(28)25-14-24-11-18-6-19(12-24)8-20(7-18)13-24/h3-5,18-21H,6-14H2,1-2H3,(H,25,28)(H,26,27)

InChI Key

WROMCWQFYQVXMT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)CC(CC(=O)O)C(=O)NCC23CC4CC(C2)CC(C4)C3)C

Origin of Product

United States

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